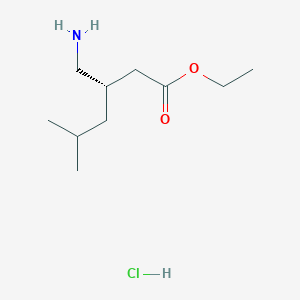

2-(Pyrimidin-2-yl)propan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

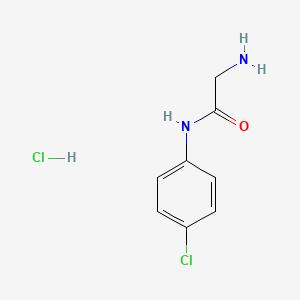

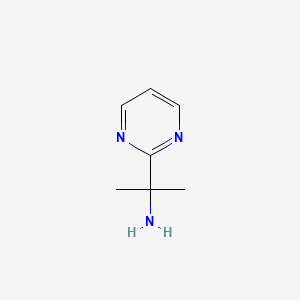

“2-(Pyrimidin-2-yl)propan-2-amine” is a chemical compound with the molecular weight of 173.65 . It is also known as "2-(2-pyrimidinyl)-2-propanamine hydrochloride" . This compound is stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in several studies . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Another study reported the synthesis of new α-aminoamidines starting from N-protected aminonitriles .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine moiety . The optimal structure of the pyrimidine group was found to be 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role in the fungicidal activity of the compound .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its InChI Code is "1S/C7H11N3.ClH/c1-7(2,8)6-9-4-3-5-10-6;/h3-5H,8H2,1-2H3;1H" .Scientific Research Applications

Corrosion Inhibition

The pyrimidin-2-ylamine derivatives, including benzylidene-pyrimidin-2-yl-amine, have demonstrated significant efficiency as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds exhibit good inhibition even at low concentrations, acting as mixed-type inhibitors. The adsorption of these compounds on the steel surface follows Langmuir's isotherm, suggesting a strong interaction between the inhibitor molecules and the metal surface. Activation energies and quantum chemical parameters from QSAR methods further elucidate their inhibitory mechanisms (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Chemical Synthesis

2-(Pyrimidin-2-yl)propan-2-amine and its derivatives have been pivotal in facilitating novel synthetic pathways. For instance, N-(4,4-diethoxybutyl)pyrimidin-2-amine's acid-catalyzed intramolecular cyclization with phenols leads to the formation of 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives. This showcases an operationally simple one-step procedure to obtain target compounds with moderate to good yields, demonstrating the compound's role in streamlining synthetic processes (Gazizov et al., 2015).

Pharmaceutical Research

Pyrimidin-2-ylamine structures serve as core scaffolds in the development of ligands for various receptors, highlighting their pharmaceutical significance. A notable example includes the synthesis of a series of 2-aminopyrimidines as histamine H4 receptor ligands. Through systematic modifications and SAR studies, potent compounds were identified, showcasing anti-inflammatory and antinociceptive activities in models. This underscores the potential of this compound derivatives as therapeutic agents (Altenbach et al., 2008).

Material Science

In the realm of material science, pyrimidin-2-ylamine derivatives have been explored for their role in the synthesis of new heterocyclic compounds. For example, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized using optimized Buchwald-Hartwig amination conditions. These derivatives, obtained in moderate to good yields, illustrate the compound's utility in preparing materials with potential applications in electronics, coatings, and other industrial sectors (El-Deeb, Ryu, & Lee, 2008).

Safety and Hazards

The safety information for 2-(Pyrimidin-2-yl)propan-2-amine indicates that it has several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the research on 2-(Pyrimidin-2-yl)propan-2-amine could involve the development of new efficient antitrypanosomal compounds with less side effects . There is also a great demand for antiplasmodial compounds with alternative mechanism of action . Furthermore, the development of novel heterocyclic compound libraries with potential biological activities is an important component of medicinal chemistry and chemical biology .

properties

IUPAC Name |

2-pyrimidin-2-ylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-7(2,8)6-9-4-3-5-10-6/h3-5H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZPOKSWBFKNMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CC=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2858514.png)

![2-Ethyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2858515.png)

![3-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2858516.png)

![5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858519.png)

![4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide](/img/structure/B2858521.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2858523.png)

![2-((4-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2858524.png)

![(Z)-1-benzyl-3-(((2,4-difluorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2858526.png)

![N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2858528.png)

![N-(4-ethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2858532.png)